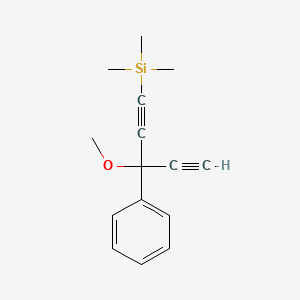
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H18OSi. This compound is characterized by the presence of a methoxy group, a phenyl group, and a trimethylsilyl group attached to a penta-1,4-diynyl backbone. It is a colorless to pale yellow liquid that is volatile at room temperature and soluble in common organic solvents such as ethanol, diethyl ether, and dimethylformamide .
Vorbereitungsmethoden
The synthesis of (3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with 3-methoxy-3-phenylpropargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Analyse Chemischer Reaktionen
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Coupling Reactions: The compound can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. It can also form stable complexes with transition metals, which can catalyze various organic transformations. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity by protecting reactive sites and facilitating selective reactions .
Vergleich Mit ähnlichen Verbindungen
(3-Methoxy-3-phenylpenta-1,4-diyn-1-yl)(trimethyl)silane can be compared with similar compounds such as:
Trimethyl(penta-1,4-diyn-1-yl)silane: This compound lacks the methoxy and phenyl groups, making it less versatile in certain synthetic applications.
Phenoxytrimethylsilane: This compound contains a phenoxy group instead of a methoxy group, which can lead to different reactivity and applications.
Triisopropyl(trimethylsilyl)ethynylsilane: This compound has a different substitution pattern on the silicon atom, affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
165055-35-6 |
|---|---|
Molekularformel |
C15H18OSi |
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
(3-methoxy-3-phenylpenta-1,4-diynyl)-trimethylsilane |
InChI |
InChI=1S/C15H18OSi/c1-6-15(16-2,12-13-17(3,4)5)14-10-8-7-9-11-14/h1,7-11H,2-5H3 |
InChI-Schlüssel |
BSFIRKQLXAJJFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C#C)(C#C[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
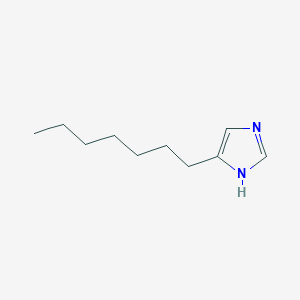
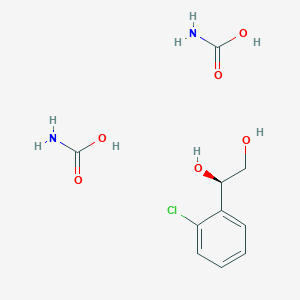
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
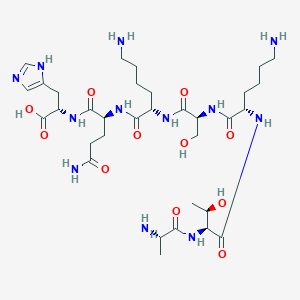
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
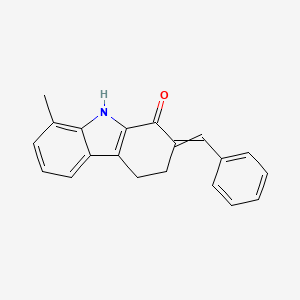
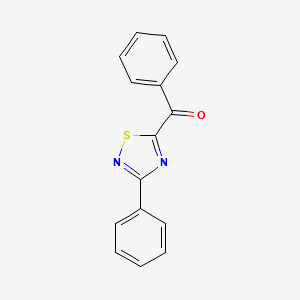
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
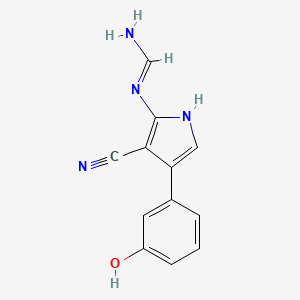
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)
